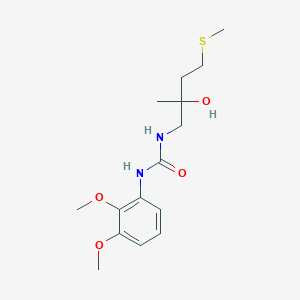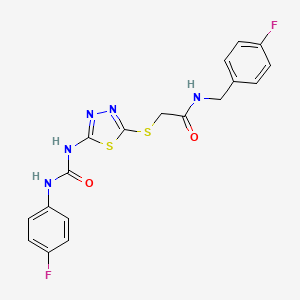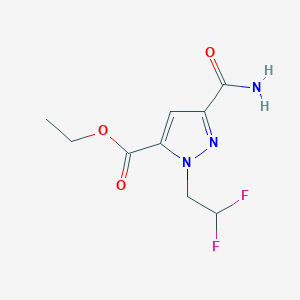![molecular formula C23H21ClN2 B2552386 1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline] CAS No. 1403899-31-9](/img/structure/B2552386.png)
1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] is a complex organic compound with the molecular formula C₂₃H₂₁ClN₂ and a molecular weight of 360.14 g/mol This compound features a unique spirocyclic structure, which includes an azetidine ring fused to an indoline moiety
Preparation Methods
The synthesis of 1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The azetidine ring is introduced through a spirocyclization reaction, which involves the formation of a four-membered ring fused to the indoline structure.
Introduction of the Benzhydryl Group: The benzhydryl group is typically introduced via a Friedel-Crafts alkylation reaction, where a benzhydryl chloride reacts with the indoline-azetidine intermediate in the presence of a Lewis acid catalyst.
Chlorination: The final step involves the selective chlorination of the indoline ring to introduce the chlorine atom at the desired position
Chemical Reactions Analysis
1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused polycyclic structures.
Scientific Research Applications
1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound is explored for its potential pharmacological properties, including its activity as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The benzhydryl group and chlorine atom contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,3’-indoline]: This compound features a cyclopropane ring fused to an indoline moiety, offering different chemical properties and reactivity.
Spiro[azetidine-3,3’-pyrrolidine]:
Spiro[azetidine-3,3’-oxindole]: This compound includes an oxindole moiety fused to an azetidine ring, which can be used in various synthetic and biological studies
1-Benzhydryl-6’-chlorospiro[azetidine-3,3’-indoline] stands out due to its unique combination of a benzhydryl group, chlorine atom, and spirocyclic structure, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
1'-benzhydryl-6-chlorospiro[1,2-dihydroindole-3,3'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2/c24-19-11-12-20-21(13-19)25-14-23(20)15-26(16-23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,22,25H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMSQPPBYNNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(N1)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2552304.png)


![ethyl 1-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2552309.png)


![methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)


![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine](/img/structure/B2552325.png)
